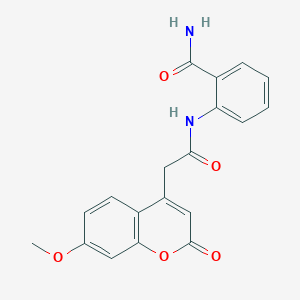

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide

Description

This compound features a coumarin core (7-methoxy-2-oxo-2H-chromen-4-yl) linked via an acetamido group to a benzamide moiety. Coumarins are known for their diverse biological activities, including anticancer and anti-inflammatory effects.

Properties

IUPAC Name |

2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-25-12-6-7-13-11(9-18(23)26-16(13)10-12)8-17(22)21-15-5-3-2-4-14(15)19(20)24/h2-7,9-10H,8H2,1H3,(H2,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBQOXDBWNMWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide typically involves the acylation of 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of 2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Coumarin-Based Analogues

- Compound 2k and 2l (): These contain a 4-methyl-2-oxo-2H-chromen-7-yloxy group connected to acetohydrazide. Unlike the target compound, they lack the benzamide group and instead feature hydrazide linkages.

- Compound 4 (): A chromeno-pyrimidinone derivative synthesized from a benzamide precursor. While it shares a benzamide group, the fused pyrimidinone ring introduces additional complexity, likely altering binding kinetics compared to the simpler acetamido linkage in the target compound .

Benzamide-Containing Analogues

- Compound 12 Series (): Benzoxazole derivatives (e.g., 12c–12h) feature thioacetamido-benzamide structures. The replacement of coumarin with benzoxazole and the inclusion of sulfur atoms may enhance cytotoxicity via pro-apoptotic pathways (e.g., BAX/Bcl-2 modulation).

- W1, W6, W17 () : Benzimidazole-thioacetamido benzamides. Electron-withdrawing groups (e.g., nitro, chloro) in W1 and W6 improve antimicrobial activity, while the para-methoxy group in W17 enhances anticancer activity. This aligns with the target compound’s 7-methoxy coumarin, suggesting electron-donating groups favor anticancer efficacy .

- Compounds 8a–m () : Benzoxazole-thioacetamido benzamides with para-tolyl substituents. The bulky tolyl group may sterically hinder target binding compared to the unsubstituted benzamide in the target compound .

Substituent Effects on Activity

- Electron-Donating Groups : The 7-methoxy group in the target compound and the para-methoxy in W17 enhance anticancer activity, likely by improving solubility and target binding .

- Electron-Withdrawing Groups : Nitro and chloro substituents in W1 and W6 increase antimicrobial activity but reduce anticancer efficacy, highlighting a trade-off .

- Sulfur vs. Oxygen Linkages : Thioacetamido groups () may confer greater metabolic stability than oxygen-based acetamido linkages, as seen in the target compound .

Biological Activity

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide, also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of antioxidative, anti-cancer, and anti-tyrosinase effects. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₆N₂O₆S

- Molecular Weight : 352.3 g/mol

- CAS Number : 919850-18-3

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. In a study evaluating various coumarin compounds, several derivatives demonstrated strong anti-lipid peroxidation activity. Specifically, compounds with methoxy substitutions showed varying degrees of effectiveness against oxidative stress markers in vitro.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 13 | 68.86 | Tyrosinase Inhibitor |

| Compound 14 | 123.41 | Tyrosinase Activator |

These findings suggest that the structural modifications on the coumarin backbone influence the antioxidant capacity and potential therapeutic applications against oxidative damage .

Anti-Tyrosinase Activity

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. The compound's efficacy as a tyrosinase inhibitor has been explored extensively. For instance, compound 13 was identified as a potent uncompetitive inhibitor with an IC50 value of 68.86 µM, while compound 14 exhibited notable activating properties .

Anticancer Potential

The anticancer properties of coumarin derivatives have been documented in various studies. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress pathways or inhibition of critical enzymes like tyrosinase. For example, compounds derived from the coumarin scaffold have shown promise in inhibiting cell proliferation in melanoma cell lines (B16F10), with minimal cytotoxicity observed at effective concentrations .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is significantly influenced by their structural features. The presence of methoxy groups at specific positions on the chromen ring enhances binding affinity to target enzymes such as tyrosinase and contributes to antioxidant activity.

Key Findings from SAR Studies:

- Methoxy Substitution : Enhances binding affinity and biological activity.

- Hydroxyl Groups : Alter the distance between the active site and the coumarin moiety, impacting inhibitory efficacy.

- Phenolic Structures : Compounds with phenolic substituents showed superior anti-lipid peroxidation activity compared to those lacking such groups .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- In Vitro Studies : A study demonstrated that compound 13 effectively reduced melanin production in B16F10 melanoma cells without cytotoxic effects, indicating its potential for skin-whitening formulations.

- In Vivo Studies : Animal models treated with coumarin derivatives showed reduced tumor growth rates compared to controls, suggesting systemic anticancer effects.

- Comparative Studies : When compared with traditional anti-cancer agents, certain coumarin derivatives exhibited enhanced efficacy with lower toxicity profiles, making them attractive candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.